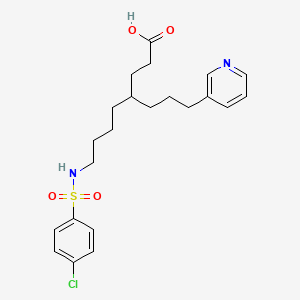

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

概要

説明

CGS-22652は、ノバルティスファーマAGによって開発された低分子薬ですこの化合物は、特に心筋虚血や血栓症などの状態における心血管疾患の潜在的な治療用途について研究されてきました .

化学反応の分析

CGS-22652は、主にトロンボキサンA2受容体アンタゴニストとしての役割を伴う、さまざまな化学反応を起こします。 U-46619やI-BOPなどのトロンボキサンA2模倣薬と相互作用することが知られており、神経網膜血管内皮細胞に細胞死を引き起こします . この化合物は、トロンボキサンA2の生成を阻止する反応にも関与し、それによって心血管系への影響を軽減します .

科学研究への応用

CGS-22652は、特に心血管疾患や網膜微小血管変性症の分野において、科学研究への応用に関して広く研究されてきました。 ラットの子どもにおいて、過酸素誘発性網膜血管閉塞を防ぐことが示されており、早産児網膜症の治療における潜在的な用途を示しています . さらに、自発性高血圧ラットにおける血圧への影響について研究されています .

科学的研究の応用

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈ClN₃O₃S

- Key Functional Groups :

- Sulfonamide group

- Pyridine ring

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway generally includes the following steps:

- Formation of the Sulfonamide : Reaction of an amine with a sulfonyl chloride.

- Pyridine Integration : Incorporation of the pyridine moiety through nucleophilic substitution.

- Octanoic Acid Derivative Formation : Linking the octanoic acid chain to the core structure.

The biological activity of (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid has been evaluated in various studies, indicating potential efficacy against several biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : The structural components suggest possible anti-inflammatory activity, which is common among compounds featuring sulfonamide groups.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

- Anticancer Studies :

- Mechanistic Insights :

-

Comparative Analysis with Related Compounds :

- A comparative study analyzed structural analogs, revealing that compounds with similar sulfonamide and pyridine features exhibited varying degrees of biological activity, suggesting that subtle modifications can enhance or diminish efficacy.

Potential Applications

The potential applications of this compound include:

- Pharmaceutical Development : As a lead compound in the synthesis of new drugs targeting cancer and inflammatory diseases.

- Biological Research : As a tool for investigating specific biochemical pathways in cellular models.

作用機序

CGS-22652の作用機序には、トロンボキサンA2受容体およびプロスタノイド受容体に対する拮抗作用が含まれます。これらの受容体を遮断することにより、CGS-22652は、血管収縮と血小板凝集を引き起こすことが知られているトロンボキサンA2の作用を阻止します。 その結果、血圧が低下し、血栓形成が防止されます .

類似化合物との比較

CGS-22652は、トロンボキサンA2受容体アンタゴニストとプロスタノイド受容体アンタゴニストの両方としての二重の役割においてユニークです。 類似の化合物には、トロンボキサンA2模倣薬であるU-46619およびI-BOP、およびトロンボキサンA2シンターゼ阻害剤であるCGS-12970があります . これらの化合物は、作用機序は似ていますが、特定の標的と心血管系への影響は異なります。

準備方法

CGS-22652の合成には、ヒト血漿中の定量に高性能液体クロマトグラフィー(HPLC)の使用を含む、複数のステップが含まれます . 詳細な合成経路や工業的製造方法は一般公開されていませんが、通常は低分子薬によく見られる有機合成技術を伴います。

生物活性

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A chlorophenylsulfonyl group

- A pyridinyl moiety

- An octanoic acid backbone

This unique combination contributes to its biological properties, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on sulfonamide derivatives have shown their effectiveness in inhibiting cancer cell proliferation. The presence of the sulfonyl group is often linked to enhanced interaction with biological targets involved in cancer pathways.

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| (R,S)-8 | Breast | 10 | Apoptosis induction | |

| (R,S)-8 | Lung | 15 | Cell cycle arrest | |

| (R,S)-8 | Colon | 12 | Inhibition of angiogenesis |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Similar analogs have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study evaluated the effects of (R,S)-8 on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative markers, suggesting potential use in treating neurodegenerative conditions.

The biological activity of (R,S)-8 appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide group can interact with various enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Binding: The pyridinyl component may facilitate binding to specific receptors involved in cell signaling, leading to altered cellular responses.

- Induction of Apoptosis: Evidence suggests that the compound can trigger programmed cell death in cancer cells, an essential mechanism for anticancer therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Findings indicate that modifications to the sulfonamide and pyridine groups can significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cellular uptake |

| Substitution on pyridine | Improved receptor affinity |

| Altered chain length | Varied pharmacokinetics |

特性

CAS番号 |

134235-78-2 |

|---|---|

分子式 |

C22H29ClN2O4S |

分子量 |

453.0 g/mol |

IUPAC名 |

8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid |

InChI |

InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27) |

InChIキー |

ISMHAZMNDUAHLK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |

正規SMILES |

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |

同義語 |

8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-CSAPOA CGS 22652 CGS-22652 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。